1-methyl-1,2,3,4-tetrahydroquinolin-5-amine
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine is a heterocyclic amine with the molecular formula C10H14N2. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and potential therapeutic applications. The structure consists of a quinoline ring system with a methyl group and an amine group attached, making it a versatile compound in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be synthesized through various synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential neuroprotective and neuroregenerative properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine involves several molecular targets and pathways:
Neuroprotection: The compound exerts neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, scavenging free radicals, and antagonizing the glutamatergic system.
Neurotransmitter Modulation: It affects the metabolism of dopamine, serotonin, and noradrenaline, which are crucial for maintaining normal brain function.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline (TIQ): Both compounds share a similar core structure, but this compound has a methyl group that enhances its neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): This compound is closely related and also exhibits neuroprotective effects, but with different pharmacokinetic properties.
Properties
CAS No. |
861393-93-3 |
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Molecular Formula |
C10H14N2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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